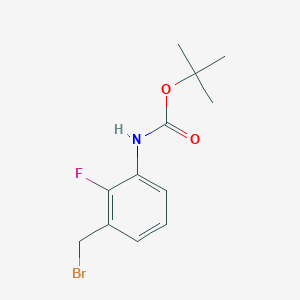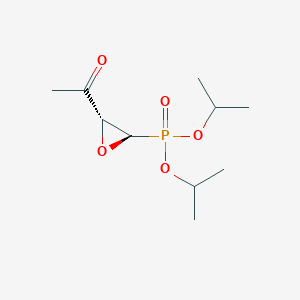
Diisopropyl trans-(3-Acetyl-2-oxiranyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopropyl trans-(3-Acetyl-2-oxiranyl)phosphonate is a chemical compound with the molecular formula C10H19O5P. It is known for its unique structure, which includes an oxirane ring and a phosphonate group. This compound is used in various scientific research applications due to its reactivity and functional properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diisopropyl trans-(3-Acetyl-2-oxiranyl)phosphonate typically involves the reaction of diisopropyl phosphite with an appropriate epoxide under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the oxirane ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Diisopropyl trans-(3-Acetyl-2-oxiranyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: The phosphonate group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphonate group under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Diols.
Substitution: Phosphonate esters and amides.
Aplicaciones Científicas De Investigación
Diisopropyl trans-(3-Acetyl-2-oxiranyl)phosphonate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme mechanisms and as a potential inhibitor.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Diisopropyl trans-(3-Acetyl-2-oxiranyl)phosphonate involves its interaction with molecular targets through its reactive oxirane ring and phosphonate group. These interactions can lead to the formation of covalent bonds with nucleophilic sites on enzymes or other biomolecules, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl trans-(3-Acetyl-2-oxiranyl)phosphonate
- Dimethyl trans-(3-Acetyl-2-oxiranyl)phosphonate
- Diphenyl trans-(3-Acetyl-2-oxiranyl)phosphonate
Uniqueness
Diisopropyl trans-(3-Acetyl-2-oxiranyl)phosphonate is unique due to its specific isopropyl groups, which can influence its reactivity and solubility compared to other similar compounds. This uniqueness makes it particularly useful in certain chemical reactions and applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C10H19O5P |
|---|---|
Peso molecular |
250.23 g/mol |
Nombre IUPAC |
1-[(2R,3R)-3-di(propan-2-yloxy)phosphoryloxiran-2-yl]ethanone |
InChI |
InChI=1S/C10H19O5P/c1-6(2)14-16(12,15-7(3)4)10-9(13-10)8(5)11/h6-7,9-10H,1-5H3/t9-,10-/m1/s1 |
Clave InChI |
XNSASXFQYQSLRP-NXEZZACHSA-N |
SMILES isomérico |
CC(C)OP(=O)([C@@H]1[C@H](O1)C(=O)C)OC(C)C |
SMILES canónico |
CC(C)OP(=O)(C1C(O1)C(=O)C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


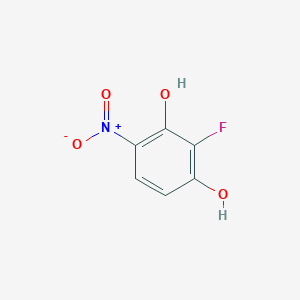
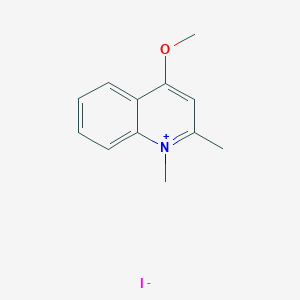
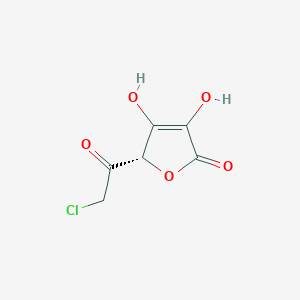

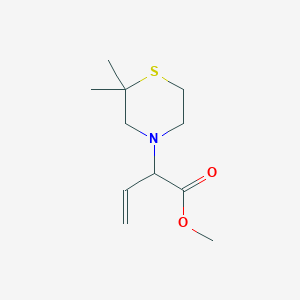
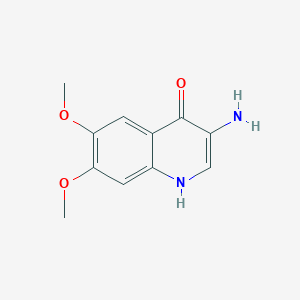
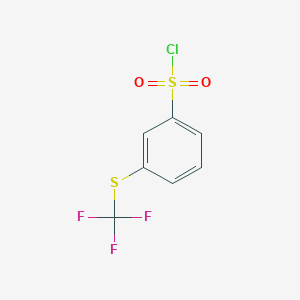
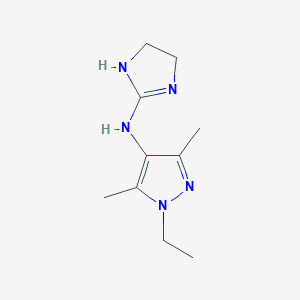
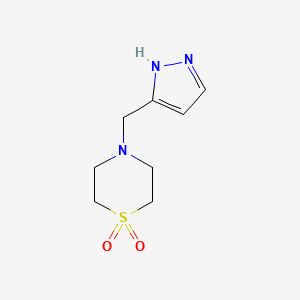
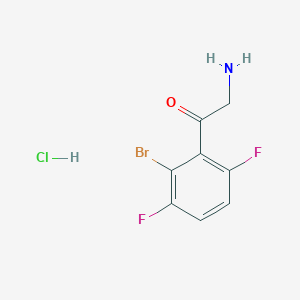
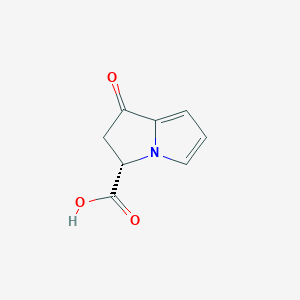
![1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole](/img/structure/B12867167.png)
![3-(2-Bromobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12867180.png)
